molecular formula C18H22N4O2 B2617214 4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide CAS No. 1797952-21-6

4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide

Cat. No.: B2617214
CAS No.: 1797952-21-6
M. Wt: 326.4
InChI Key: NRIRZBPVJGCXJQ-UHFFFAOYSA-N
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Description

4-((6-Methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a piperidine-carboxamide derivative featuring a pyridazine ring substituted with a methyl group at the 6-position and an oxygen-linked piperidine moiety. The o-tolyl (2-methylphenyl) group attached to the carboxamide nitrogen distinguishes its structure from related compounds. Piperidine-carboxamides are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and G protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

N-(2-methylphenyl)-4-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-5-3-4-6-16(13)19-18(23)22-11-9-15(10-12-22)24-17-8-7-14(2)20-21-17/h3-8,15H,9-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIRZBPVJGCXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a carboxylic acid or its derivative.

    Attachment of the 6-methylpyridazin-3-yl group: This can be done through an etherification reaction using a suitable pyridazine derivative.

    Introduction of the o-tolyl group: This step involves the reaction of the intermediate compound with an o-tolyl derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation products: Hydroxylated or carbonylated derivatives.

    Reduction products: Amines.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide exhibit significant anticancer activities. For instance, studies have shown that derivatives of piperidine and pyridazine can inhibit tumor cell proliferation by modulating various signaling pathways involved in cell growth and survival .

Case Study : In a comparative study, several synthesized derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results demonstrated that certain derivatives showed low IC50 values, indicating strong anticancer potential compared to standard chemotherapeutics like doxorubicin .

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Preliminary studies have indicated that piperidine derivatives may possess neuroprotective effects, potentially through the modulation of neurotransmitter systems or reduction of neuroinflammation .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial efficacy of this compound and its derivatives. Research has demonstrated that certain piperidine-based compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study : A recent study evaluated the antimicrobial properties of newly synthesized piperidine derivatives, revealing promising results against both gram-positive and gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide. Modifications to the piperidine ring or the introduction of various substituents on the pyridazine moiety can significantly influence biological activity.

ModificationEffect on Activity
Substitution on the piperidine nitrogenEnhanced anticancer activity
Variation in the pyridazine ringAltered antimicrobial properties
Introduction of electron-withdrawing groupsIncreased potency against specific cancer cell lines

Mechanism of Action

The mechanism of action of 4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Supplier Information

The compound 5206 (4-(2-Aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride), a structural analog, is available from suppliers like Atlantic Research Chemicals (UK) and Mahamaya Lifesciences (India) . However, commercial availability of the target compound requires direct inquiry due to its specialized structure.

Biological Activity

4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide, with the CAS number 1797952-21-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C16_{16}H20_{20}N4_{4}O2_{2}
  • Molecular Weight: 326.4 g/mol
  • Functional Groups: Contains a piperidine ring, a pyridazine moiety, and an amide group.

Research indicates that this compound may act as an inhibitor of tryptophan hydroxylase (TPH), an enzyme crucial for serotonin biosynthesis. By inhibiting TPH, the compound could modulate serotonin levels, impacting various physiological processes such as mood regulation and inflammatory responses .

Pharmacological Effects

  • Antitumor Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit significant antitumor activity. The inhibition of TPH may contribute to reduced tumor growth in certain cancer types characterized by elevated serotonin levels, such as carcinoid tumors .
  • Anti-inflammatory Properties : The modulation of serotonin metabolism can also influence inflammatory pathways, potentially offering therapeutic benefits in conditions like asthma and ulcerative colitis .
  • Neuroprotective Effects : Given the role of serotonin in neurological functions, this compound might have implications in treating neurodegenerative diseases or mood disorders by restoring normal serotonin levels.

In Vitro Studies

In vitro experiments have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies on pyrazole derivatives have shown promising results against breast cancer cells when combined with conventional chemotherapy agents like doxorubicin . While specific data on the compound is limited, its structural similarities suggest potential for similar activity.

In Vivo Studies

Animal models have been utilized to assess the efficacy of piperidine derivatives in vivo. For example, compounds targeting TPH have shown reduced tumor markers and improved survival rates in mice models of cancer . The specific effects of 4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide require further exploration but may parallel these findings.

Case Studies

A notable case study involved the use of similar piperidine compounds in treating lung fibrosis and pulmonary hypertension. The inhibition of TPH was linked to improved outcomes in these conditions, suggesting a broader therapeutic potential for related compounds .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorReduced growth in cancer cell lines
Anti-inflammatoryModulation of inflammatory markers
NeuroprotectivePotential restoration of serotonin levels

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include coupling the pyridazine moiety via nucleophilic aromatic substitution (SNAr) under controlled temperatures (e.g., 80°C in 1,4-dioxane) and introducing the o-tolyl carboxamide group using carbodiimide-based coupling agents. Solvent choice (e.g., DMF, dioxane) and catalysts (e.g., N-methylpyrrolidine) are critical for intermediate stability. Post-reaction purification via silica gel chromatography (MeOH/DCM gradients) or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) or thin-layer chromatography (TLC) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based or radiometric) are used to screen for kinase or receptor antagonism. Cell viability assays (MTT or ATP-luminescence) in disease-relevant cell lines can assess cytotoxicity. Dose-response curves (EC₅₀/IC₅₀) should be generated in triplicate, with positive controls (e.g., staurosporine for apoptosis) to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific parameters (e.g., cell membrane permeability, off-target effects). To address this:

  • Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).
  • Validate target engagement using chemical probes (e.g., CETSA or CRISPR knockouts).
  • Use computational tools (e.g., CoMFA or 3D-QSAR) to correlate structural features with activity trends .

Q. What strategies optimize low-yielding steps in multi-step synthesis?

  • Methodological Answer : For low-yielding reactions (e.g., <15% in SNAr steps):

  • Screen alternative solvents (e.g., THF for better nucleophilicity) or additives (e.g., KI to stabilize intermediates).
  • Employ microwave-assisted synthesis to reduce reaction time and improve efficiency.
  • Use protecting groups (e.g., Boc for piperidine nitrogen) to prevent side reactions .

Q. How can molecular docking and 3D-QSAR models predict target interactions for this compound?

  • Methodological Answer :

  • Generate 3D conformers (e.g., using AM1 semi-empirical methods) and dock into target protein structures (e.g., CB1 receptor homology models).
  • Develop QSAR models with descriptors like electrostatic potential and hydrophobic surface area. Validate models using leave-one-out cross-validation (LOO-CV) and external test sets.
  • Compare binding poses with known antagonists (e.g., SR141716) to identify key interactions (e.g., π-π stacking with aromatic residues) .

Q. What modifications to the piperidine or pyridazine moieties enhance metabolic stability without compromising activity?

  • Methodological Answer :

  • Introduce electron-withdrawing groups (e.g., fluorine) on pyridazine to reduce CYP450-mediated oxidation.
  • Replace labile ether linkages (e.g., with amide or sulfonamide groups) in the piperidine-oxy linkage.
  • Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS quantification of parent compound degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.